molecular formula C9H14O3Si B147435 Trimethoxyphenylsilane CAS No. 2996-92-1

Trimethoxyphenylsilane

Cat. No. B147435
CAS RN: 2996-92-1
M. Wt: 198.29 g/mol
InChI Key: ZNOCGWVLWPVKAO-UHFFFAOYSA-N
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Description

Trimethoxyphenylsilane is a compound that is part of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. It is related to other organosilicon compounds such as trimethylsilane and has been studied for its unique reactivity and potential applications in various fields, including materials science and organic synthesis.

Synthesis Analysis

The synthesis of trimethoxyphenylsilane and its derivatives has been explored in several studies. For instance, sterically hindered arylsilanes containing the 2,4,6-trimethoxyphenyl ligand have been prepared with yields ranging from 22 to 45% . These compounds were synthesized and characterized using techniques such as multinuclear NMR, IR, GC-MS, and X-ray crystallography, indicating the complexity and precision required in the synthesis of such molecules.

Molecular Structure Analysis

The molecular structure of trimethoxyphenylsilane derivatives has been examined using X-ray crystallography, which has revealed relatively short intramolecular distances between the silicon and the oxygen atoms in the ortho-methoxy groups of the aryl ligand . This suggests a strong interaction between these atoms, which could influence the reactivity and stability of the compound.

Chemical Reactions Analysis

Trimethoxyphenylsilane undergoes various chemical reactions, one of which is the acid cleavage by a mixture of aqueous perchloric acid and methanol. This reaction occurs significantly faster for (2,4,6-trimethoxyphenyl)trimethylsilane compared to phenyltrimethylsilane, demonstrating the influence of the trimethoxyphenyl group on the reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethoxyphenylsilane and related compounds have been studied through various methods. For example, the metastable ion study of trimethoxyphenylsilane using mass-analyzed ion kinetic energy spectrometry and deuterium-labelling studies has provided insights into the fragmentation patterns of this molecule, which are crucial for understanding its stability and reactivity . Additionally, the synthesis of polymethyl(trimethylsiloxy)siloxane by anionic ring-opening polymerization indicates the potential of trimethoxyphenylsilane derivatives to form polymers with unique properties .

Scientific Research Applications

Mass Spectrometry Studies

Trimethoxyphenylsilane has been examined in mass spectrometry, specifically using mass-analyzed ion kinetic energy spectrometry. This research has revealed insights into its unimolecular decomposition, highlighting fragmentations and rearrangements unique to this compound (Tajima et al., 1990).

Reactivity in Chemical Synthesis

Studies have shown that trimethoxyphenylsilane demonstrates unique reactivity under certain conditions, such as being cleaved rapidly by a mixture of aqueous perchloric acid and methanol. This reactivity is significantly different from similar compounds, which has implications in organic synthesis (Eaborn et al., 1972).

Applications in Microelectronics

Research has indicated that trimethoxyphenylsilane can be used in the deposition of dielectric thin films in semiconductor manufacturing. This application is particularly relevant in the development of low-permittivity dielectric materials for advanced electronic devices (Loboda, 1999).

Advancements in Graphene Transfer

Trimethoxyphenylsilane has been utilized in the development of poly-trimethoxyphenylsilane (PTMS), applied as a carrier film in the graphene transfer process. This application is critical in the clean transfer of graphene, a material with wide-ranging implications in electronics and materials science (Kim et al., 2017).

Chemical Vapor Deposition Processes

The compound has been studied in the context of hot-wire chemical vapor deposition (CVD) processes. This research helps in understanding the reaction chemistry of trimethoxyphenylsilane under various conditions, which is valuable for materials science and engineering (Toukabri & Shi, 2013).

Catalytic Reactions

Trimethoxyphenylsilane has been explored in gold-catalyzed oxidative coupling reactions, providing insights into electrophilic aromatic substitution mechanisms. This research is significant in the field of organic chemistry and catalysis (Brenzovich et al., 2010).

Safety And Hazards

TMPS is classified as a flammable liquid and vapor . It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure if swallowed . Safety precautions include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources . The container should be kept tightly closed . It is recommended to use explosion-proof electrical, ventilating, and lighting equipment .

Future Directions

TMPS has been used in research to increase wood resistance against UV degradation . It was successfully grafted on European spruce and characterized by SEM-EDX and UV–vis reflectance . The modified samples showed improved weathering resistance compared to unmodified wood . This suggests that processing and modifying wood using supercritical CO₂ is a promising route to increase wood performances and increase its use as a building material . Another study used TMPS in the low-temperature cross-linking of polyethyleneimine ethoxylated to obtain stable electron injection layers in solution-processed organic light-emitting devices .

properties

IUPAC Name

trimethoxy(phenyl)silane
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InChI

InChI=1S/C9H14O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZNOCGWVLWPVKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CO[Si](C1=CC=CC=C1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H14O3Si
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Related CAS

89885-26-7
Record name Phenyltrimethoxysilane homopolymer
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DSSTOX Substance ID

DTXSID5040700
Record name Trimethoxyphenylsilane
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Molecular Weight

198.29 g/mol
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Physical Description

Liquid, Clear liquid; [Acros Organics MSDS]
Record name Benzene, (trimethoxysilyl)-
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Product Name

Phenyltrimethoxysilane

CAS RN

2996-92-1
Record name Trimethoxyphenylsilane
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Record name Phenyltrimethoxysilane
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Record name TRIMETHOXYPHENYLSILANE
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Synthesis routes and methods

Procedure details

In a 1-liter flask 297 grams (4.798 moles) 2-propanol, 148 grams (2.558 moles) acetone, 123 grams (0.593 moles) TEOS, 104 grams (0.432 moles) phenyltriethoxysilane, 0.6 grams 0.1 M, 0.01 M and 1.0 M nitric acid (added to three separate solutions, respectively) and 72 grams deionized water were combined. In two other solutions containing 0.1 M nitric acid, 90 g and 110 g of deionized water were added, respectively. The flask was refluxed and/or heated for 1 to 12 hours. To the solution, 57 grams (0.769 moles) of Butanol, 88 grams (1.422 moles) 2-propanol, 44 grams (0.758 moles) of acetone, 59 grams (1.227 moles) of ethanol, 9.5 grams (0.528 moles) deionized water were added.
Name
Quantity
0 (± 1) mol
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Reaction Step One
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297 g
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148 g
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Reaction Step Two
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Quantity
123 g
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Reaction Step Two
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104 g
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0 (± 1) mol
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57 g
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88 g
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44 g
Type
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Reaction Step Five
Quantity
59 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
375
Citations
S Tajima, H Iida, S Tobita, F Okada… - Organic mass …, 1990 - Wiley Online Library
The unimolecular decomposition of trimethoxyphenylsilane (1) was investigated by mass‐analysed ion kinetic energy (MIKE) spectrometry, deuterium‐labelling studies and from high …
P Gao, Z Liang, Z Zhao, W Wang, C Yang, B Hu, F Cui - Chemosphere, 2019 - Elsevier
… But the different hydrolysable groups of trimethoxyphenylsilane and triethoxyphenylsilane … This work not only showed the high potential of trimethoxyphenylsilane-modified MCM-41 …
Number of citations: 30 www.sciencedirect.com
H Lee, IS Park, HJ Bang, YK Park, EB Cho, BJ Kim… - Applied Surface …, 2019 - Elsevier
Silicon oxide–carbon composites (SiOCCs) were deposited directly in a reactant aqueous solution using a liquid-phase plasma (LPP) method and applied as a supercapacitor electrode…
Number of citations: 11 www.sciencedirect.com
BJ Kim, NK Shrivastava, T Nasir… - physica status solidi …, 2017 - Wiley Online Library
We synthesized poly‐trimethoxyphenylsilane (PTMS) and applied it as the carrier film to CVD graphene transfer process for the first time. Since the PTMS particles are not fully …
Number of citations: 2 onlinelibrary.wiley.com
JO Bauer - Zeitschrift für anorganische und allgemeine Chemie, 2021 - Wiley Online Library
… Trimethoxyphenylsilane has already been the subject of research in the context of “ship-in-a-bottle” syntheses. Although the molecular structure of trimethoxyphenylsilane has …
Number of citations: 10 onlinelibrary.wiley.com
TT Trubrig - 2019 - repositum.tuwien.at
… (methylphenylsiloxane) and trimethoxyphenylsilane, for their … , it was shown that trimethoxyphenylsilane in particular has a … could be shown that trimethoxyphenylsilane in …
Number of citations: 0 repositum.tuwien.at
HS Shin, CH Kim, ME Lee - Journal of the Korean Chemical …, 1993 - koreascience.kr
The photochemical precursors, 1, 1, 1, 3, 3, 3-hexamethyl-2-phenyltrisilane (2) and 2, 3-dicarbomethoxy-1, 4, 5, 6, 7-pentaphenyl-7-silanorbornadiene (5) were synthesized in the yield …
Number of citations: 0 koreascience.kr
C Diebold, A Derible, JM Becht, C Le Drian - Tetrahedron, 2013 - Elsevier
… -isopropyliodobenzene or 2,6-dimethyliodobenzene with trimethoxyphenylsilane (entries 4 and 5). Replacing trimethoxyphenylsilane by triethoxyphenylsilane gave the desired biaryl in …
Number of citations: 30 www.sciencedirect.com
A Sakon, R Ii, G Hamasaka, Y Uozumi… - …, 2017 - ACS Publications
… ReCat-1) with trimethoxyphenylsilane was performed at 80 C … after heating of trimethoxyphenylsilane in the solution phase (… of both 4-bromotoluene and trimethoxyphenylsilane …
Number of citations: 24 pubs.acs.org
H Hachiya, K Hirano, T Satoh, M Miura - Angewandte Chemie, 2010 - Wiley Online Library
Organosilicon compounds are useful and ubiquitous synthetic reagents in modern organic chemistry. Among the versatile transformations involving them, transition metal catalyzed …
Number of citations: 276 onlinelibrary.wiley.com

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